molecular formula C20H16ClIN2O5 B5995313 5-[[4-[(2-Chlorophenyl)methoxy]-3-ethoxy-5-iodophenyl]methylidene]-1,3-diazinane-2,4,6-trione CAS No. 5676-11-9

5-[[4-[(2-Chlorophenyl)methoxy]-3-ethoxy-5-iodophenyl]methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B5995313
CAS No.: 5676-11-9
M. Wt: 526.7 g/mol
InChI Key: IKTXXKXVLLGGOF-UHFFFAOYSA-N
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Description

5-[[4-[(2-Chlorophenyl)methoxy]-3-ethoxy-5-iodophenyl]methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, an ethoxy group, and an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[4-[(2-Chlorophenyl)methoxy]-3-ethoxy-5-iodophenyl]methylidene]-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorophenol with ethyl iodide in the presence of a base to form 2-chloro-3-ethoxyphenol. This intermediate is then reacted with iodobenzene in the presence of a palladium catalyst to form the iodophenyl derivative. The final step involves the condensation of this derivative with 1,3-diazinane-2,4,6-trione under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[[4-[(2-Chlorophenyl)methoxy]-3-ethoxy-5-iodophenyl]methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

5-[[4-[(2-Chlorophenyl)methoxy]-3-ethoxy-5-iodophenyl]methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[[4-[(2-Chlorophenyl)methoxy]-3-ethoxy-5-iodophenyl]methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • **2-[(4-Chlorophenyl)methoxy]-3-ethoxy-5-iodophenyl]methylidene]-1,3-diazinane-2,4,6-trione
  • **4-[(2-Chlorophenyl)methoxy]-3,5-dimethylbenzaldehyde
  • **2-[(2-Chlorophenyl)methoxy]-3-ethoxy-5-iodophenyl]methylidene]-1,3-diazinane-2,4,6-trione

Uniqueness

5-[[4-[(2-Chlorophenyl)methoxy]-3-ethoxy-5-iodophenyl]methylidene]-1,3-diazinane-2,4,6-trione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its iodophenyl group, in particular, enhances its reactivity and potential for further functionalization .

Properties

IUPAC Name

5-[[4-[(2-chlorophenyl)methoxy]-3-ethoxy-5-iodophenyl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClIN2O5/c1-2-28-16-9-11(7-13-18(25)23-20(27)24-19(13)26)8-15(22)17(16)29-10-12-5-3-4-6-14(12)21/h3-9H,2,10H2,1H3,(H2,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTXXKXVLLGGOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)NC2=O)I)OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClIN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362039
Record name 5-[[4-[(2-chlorophenyl)methoxy]-3-ethoxy-5-iodophenyl]methylidene]-1,3-diazinane-2,4,6-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

526.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5676-11-9
Record name 5-[[4-[(2-chlorophenyl)methoxy]-3-ethoxy-5-iodophenyl]methylidene]-1,3-diazinane-2,4,6-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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